N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Description
N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a tetrahydropyrimidinyl acetamide moiety
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-7-10(12(19)17-13(20)15-7)6-11(18)16-9-4-2-3-8(14)5-9/h2-5H,6H2,1H3,(H,16,18)(H2,15,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVUTNFIXRYDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by coupling with the tetrahydropyrimidinyl intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(3-chlorophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: Differing by the presence of a chlorine atom instead of bromine.
N-(3-bromophenyl)-2-(4-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: Differing by the absence of the 6-methyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
